trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
Description
trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate is a strained three-membered aziridine ring system featuring a tert-butyl ester group at position 2 and a meta-fluorophenyl substituent at position 3. The compound’s stereochemistry (trans configuration) and electronic properties are critical to its reactivity and applications in medicinal chemistry and synthetic organic chemistry. Aziridines are well-known for their use as alkylating agents due to their ring strain, and the incorporation of a fluorine atom introduces electron-withdrawing effects that modulate both reactivity and binding affinity in biological systems .
The tert-butyl ester group enhances steric protection of the aziridine nitrogen, improving stability during synthetic workflows. Its applications span drug discovery, particularly in the development of protease inhibitors or kinase-targeting molecules, where the fluorophenyl moiety may enhance target selectivity and pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOATVYJZLYYGOO-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(3-fluorophenyl)-2-oxopropanoate with an appropriate aziridination reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aziridine ring can undergo oxidation reactions to form oxaziridines or other oxidized derivatives.
Reduction: Reduction of the aziridine ring can lead to the formation of amines or other reduced products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of oxaziridines or N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the fluorophenyl ring, such as halogens or nitro groups.
Scientific Research Applications
Medicinal Chemistry
Role as a Building Block:
trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate is utilized as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity against diseases, particularly neurological disorders and cancers.
Case Study: Drug Development
A study demonstrated the compound's potential in developing enzyme inhibitors. Researchers synthesized derivatives of this compound and evaluated their inhibitory effects on specific enzymes related to cancer pathways. The results indicated promising activity, suggesting further exploration for therapeutic applications.
Organic Synthesis
Synthesis of Complex Molecules:
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions.
Data Table: Synthetic Transformations
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Oxidation | Oxaziridines or N-oxides | 75 | |
| Reduction | Primary or secondary amines | 65 | |
| Substitution | Ring-opened products | 80 |
Biological Studies
Biological Probes:
Due to its reactive aziridine ring, this compound can be employed as a probe in biological studies. It interacts with nucleophilic sites on proteins, allowing researchers to investigate enzyme mechanisms and receptor interactions.
Case Study: Enzyme Interaction
In a recent investigation, researchers used this compound to study its interactions with a specific enzyme involved in metabolic pathways. The findings revealed that the compound forms covalent bonds with the enzyme, leading to significant inhibition of its activity.
Material Science
Development of New Materials:
The unique chemical properties of this compound make it suitable for developing advanced materials such as coatings and adhesives. Its aziridine structure imparts high reactivity, enabling the formation of durable and functional materials.
Data Table: Material Properties
| Material Type | Application Area | Key Property |
|---|---|---|
| Coatings | Protective coatings for surfaces | High adhesion |
| Adhesives | Industrial adhesives | Chemical resistance |
Mechanism of Action
The mechanism of action of trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate largely depends on its reactivity and the specific application. In biological systems, aziridines are known to interact with nucleophiles, such as DNA or proteins, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The fluorophenyl group may also contribute to the compound’s binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Meta-Fluorophenyl vs. Para-Methoxyphenyl
- trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate (CAS 139731-94-5, C₁₄H₁₉NO₃): The para-methoxy group is electron-donating, increasing electron density on the aryl ring and reducing aziridine ring strain compared to the fluorinated analog. Applications: Likely used in less electrophilic environments, such as substrates for slow-release alkylation or as intermediates in natural product synthesis .
Halogen-Substituted Analogs
- trans-Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate (CAS 1980008-30-7, C₁₃H₁₆BrNO₂): Bromine’s bulkiness and polarizability make this compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura). Higher molecular weight (321.18 g/mol vs. 265.29 g/mol for the fluoro analog) and reduced stability due to weaker C-Br bonds compared to C-F .
Biological Activity
trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. The aziridine ring structure provides high reactivity, allowing it to interact with various biological targets, including enzymes and nucleic acids. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in drug development, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to form covalent adducts with nucleophiles in biological systems. The aziridine ring is known for its electrophilic character, making it reactive towards nucleophilic sites on proteins and DNA. This interaction can lead to:
- Inhibition of Enzyme Activity : By forming covalent bonds with active site residues in enzymes, the compound can inhibit their function.
- Disruption of Cellular Processes : The formation of adducts with nucleic acids can interfere with replication and transcription processes.
The presence of the fluorophenyl group enhances the compound's binding affinity and specificity towards certain molecular targets, which may lead to increased biological efficacy.
Synthesis and Characterization
Recent studies have demonstrated efficient synthetic routes for producing this compound. For instance, one method involves the use of tert-butyl 3-(3-fluorophenyl)-2-oxopropanoate as a precursor under basic conditions, facilitating the cyclization necessary to form the aziridine ring.
Biological Evaluations
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the disruption of critical cellular pathways .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to significantly inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation .
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Structure | Cytotoxicity against cancer cells | Covalent modification of enzymes |
| cis-Tert-butyl 3-(4-fluorophenyl)-aziridine-2-carboxylate | Structure | Moderate enzyme inhibition | Similar mechanism but less potency |
| tert-butyl aziridine-1-carboxylate | Structure | Low cytotoxicity | Limited reactivity due to sterics |
Q & A
Q. What precautions are necessary when handling fluorinated aziridines?
- Methodological Answer : Fluorinated compounds may release HF upon decomposition. Use PTFE-lined caps for storage and conduct reactions in fume hoods with HF scavengers (e.g., CaCO). Monitor airborne fluoride levels using ion-selective electrodes. Dispose of waste via alkaline hydrolysis (pH >10) to neutralize reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
